Product packaging for sodium (7R)-3-(acetyloxymethyl)-7-[(5-amino-5-carboxypentanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid(Cat. No.:CAS No. 61-24-5)

sodium (7R)-3-(acetyloxymethyl)-7-[(5-amino-5-carboxypentanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B1196265
CAS No.: 61-24-5
M. Wt: 438.4 g/mol
InChI Key: HZWLVUKHUSRPCG-XLCFFBBVSA-N
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Description

Historical Context of Cephalosporin (B10832234) C Scientific Discovery and Early Investigations

The journey of cephalosporin C began in the mid-20th century, marking a significant milestone in the ongoing battle against bacterial infections.

The discovery of cephalosporin C traces back to 1945, when Italian pharmacologist Giuseppe Brotzu isolated a fungus from sewage near a coastal outfall in Cagliari, Sardinia epa.govwikipedia.orgfishersci.co.ukwikipedia.orgguidetopharmacology.org. This fungus was initially identified as Cephalosporium acremonium, a name under which it was known for many years before being reclassified as Acremonium chrysogenum epa.govwikipedia.orgfishersci.co.ukwikipedia.orgguidetopharmacology.orgcalpaclab.com. Brotzu observed that extracts from this fungal culture exhibited antibiotic activity against various bacteria, including Salmonella typhi, which was notable for its beta-lactamase production fishersci.co.ukwikipedia.org. Further investigations led to the isolation and purification of the active antimicrobial substance, named cephalosporin C, in 1953 by Guy Newton and Edward Abraham at the University of Oxford wikipedia.orgfishersci.co.ukwikipedia.org. Cephalosporin C was one of three antibiotic compounds identified within the culture broth of this fungus wikipedia.org.

Cephalosporin C was the first compound of the cephalosporin class of antibiotics to be isolated epa.govwikipedia.org. Its chemical structure was characterized shortly after its discovery epa.gov. Structurally, cephalosporin C is a beta-lactam antibiotic featuring a core bicyclic system comprising a four-membered beta-lactam ring fused to a six-membered dihydrothiazine ring nih.govharvard.educhemspider.com. This structural arrangement differentiates it from penicillins, which possess a five-membered thiazolidine (B150603) ring system nih.govchemspider.com.

Despite its relatively low intrinsic antibacterial activity compared to some penicillins harvard.edufishersci.cafishersci.befishersci.se, cephalosporin C held immense significance due to a crucial characteristic: its stability in the presence of penicillin beta-lactamases harvard.edufishersci.befishersci.se. At the time, bacterial resistance mediated by these enzymes was a growing clinical concern, making cephalosporin C's resistance to them a highly valuable property fishersci.befishersci.se. It demonstrated activity against both Gram-positive and Gram-negative bacteria epa.govguidetopharmacology.orgfishersci.seh-its.org.

The complete chemical structure of cephalosporin C was elucidated and characterized in 1961 epa.govfishersci.ca. It features a 3-acetoxymethyl substituent and a 6-oxo-N(6)-L-lysino group at position 7 uni.lu. The fundamental core structure, 7-aminocephalosporanic acid (7-ACA), can be derived from cephalosporin C through hydrolysis nih.govharvard.edunih.gov.

The mechanistic understanding of cephalosporin C, shared with other beta-lactam antibiotics, centers on its ability to inhibit bacterial cell wall synthesis epa.govwikipedia.orgharvard.educhemspider.com. This is achieved by disrupting the formation of the peptidoglycan layer, a vital component of bacterial cell walls, which ultimately leads to osmotic lysis and bacterial cell death epa.govwikipedia.orgharvard.educhemspider.com. Specifically, cephalosporins covalently bind to penicillin-binding proteins (PBPs), enzymes crucial for peptidoglycan cross-linking harvard.educhemspider.com. The observed stability of cephalosporin C against penicillinases also contributed to early mechanistic insights, leading to the identification and naming of "cephalosporinases" as a distinct group of beta-lactam-hydrolyzing enzymes wikipedia.orguni-freiburg.de.

Initial Characterization and Significance in Beta-Lactam Research

Academic Significance of Cephalosporin C as a Beta-Lactam Natural Product

Cephalosporin C's academic importance extends beyond its initial discovery, encompassing its role as a chemical precursor and a model for studying complex biosynthetic pathways.

While cephalosporin C itself was not widely commercialized for direct clinical use due to its relatively low activity fishersci.cafishersci.be, it became an indispensable precursor for the industrial production of numerous semi-synthetic cephalosporin antibiotics epa.govwikipedia.orgwikipedia.orgnih.govharvard.edufishersci.seh-its.orgnih.govnih.govnih.govnih.gov. The key intermediate derived from cephalosporin C is 7-aminocephalosporanic acid (7-ACA) nih.govharvard.edunih.gov. Chemical modifications of the side chains at positions 3 and 7 of the 7-ACA nucleus have allowed for the synthesis of various generations of cephalosporins, each with improved antibacterial spectra, enhanced potency, and altered pharmacological properties nih.govharvard.eduh-its.orgnih.gov. The conversion of cephalosporin C to 7-ACA is primarily achieved through enzymatic processes, notably using cephalosporin C acylase (CCA), which offers advantages over traditional chemical methods epa.govwikipedia.orgnih.govnih.gov.

Table 1: Key Transformations in Cephalosporin Development

CompoundRoleConversion Method (from Cephalosporin C)Significance
Cephalosporin CNatural product, initial discoveryN/ALow intrinsic activity, but stable against penicillinases harvard.edufishersci.cafishersci.befishersci.se
7-Aminocephalosporanic Acid (7-ACA)Core nucleus for semi-synthesisEnzymatic (Cephalosporin C acylase) or Chemical epa.govwikipedia.orgnih.govnih.govEnables diverse modifications for improved antibacterial activity and pharmacological properties nih.govharvard.eduh-its.orgnih.gov

Cephalosporin C is exclusively produced by the filamentous fungus Acremonium chrysogenum guidetopharmacology.orgh-its.org. Its biosynthetic pathway has been extensively studied, providing foundational insights into beta-lactam biosynthesis calpaclab.comh-its.orgfishersci.it. The biosynthesis initiates with the condensation of three amino acid precursors: L-α-aminoadipic acid (L-α-AAA), L-cysteine, and L-valine guidetopharmacology.orgh-its.org. These amino acids are catalyzed by ACV-synthetase to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) guidetopharmacology.orgh-its.org. Subsequent cyclization of the ACV molecule is mediated by isopenicillin N (IPN) synthase h-its.org.

The genes encoding the enzymes involved in cephalosporin biosynthesis are organized into at least two distinct gene clusters within A. chrysogenum, referred to as the "early" and "late" clusters guidetopharmacology.org. Research into this pathway has not only elucidated the sequence of enzymatic steps but also revealed patterns of gene conservation and the recruitment of novel genes into beta-lactam gene clusters throughout evolution nih.gov. Ongoing research continues to focus on understanding and optimizing the complex molecular mechanisms that regulate cephalosporin C biosynthesis in A. chrysogenum to enhance industrial yields guidetopharmacology.orgnih.govfishersci.itmycocentral.eu.

Table 2: Key Precursors in Cephalosporin C Biosynthesis

Precursor CompoundRole in Biosynthesis
L-α-Aminoadipic Acid (L-α-AAA)One of three initial amino acid building blocks guidetopharmacology.orgh-its.org
L-CysteineOne of three initial amino acid building blocks guidetopharmacology.orgh-its.org
L-ValineOne of three initial amino acid building blocks guidetopharmacology.orgh-its.org
δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV)Tripeptide formed from the three initial amino acids guidetopharmacology.orgh-its.org
Isopenicillin N (IPN)Intermediate formed by cyclization of ACV h-its.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21N3NaO8S+ B1196265 sodium (7R)-3-(acetyloxymethyl)-7-[(5-amino-5-carboxypentanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 61-24-5

Properties

CAS No.

61-24-5

Molecular Formula

C16H21N3NaO8S+

Molecular Weight

438.4 g/mol

IUPAC Name

sodium (7R)-3-(acetyloxymethyl)-7-[(5-amino-5-carboxypentanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H21N3O8S.Na/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24;/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26);/q;+1/t9?,11-,14?;/m1./s1

InChI Key

HZWLVUKHUSRPCG-XLCFFBBVSA-N

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)O)N)SC1)C(=O)O

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O

Other CAS No.

11111-12-9
39879-21-5
61-24-5

Pictograms

Health Hazard

Related CAS

39879-21-5 (di-hydrochloride salt)
41279-77-0 (zinc salt)
51762-04-0 (mono-hydrochloride salt)
57847-70-8 (potassium salt)
59143-60-1 (mono-zinc salt)
12567-06-5 (zinc salt/solvate)
51762-04-0 (monosodium salt/solvate)
61-24-5 (Parent)

Synonyms

cephalosporin C
cephalosporin C hydrochloride
cephalosporin C, monosodium salt
cephalosporin C, monosodium salt, (6R-(6alpha,7beta))-isomer
cephalosporin C, monozinc salt
cephalosporin C, potassium salt
cephalosporin C, potassium salt, (6R-(6alpha,7beta(S*)))-isomer
cephalosporin C, sodium salt
cephalosporin C, sodium salt, (6R-(6alpha,7beta))-isomer
cephalosporin C, zinc salt

Origin of Product

United States

Biosynthesis of Cephalosporin C

Enzymology of Cephalosporin (B10832234) C Biosynthesis

Acetyl-CoA:Deacetylcephalosporin C Acetyltransferase (DAC-AT)

Acetyl-CoA:Deacetylcephalosporin C Acetyltransferase (DAC-AT), also known as DAC acetyltransferase or cefG, is the enzyme responsible for the final step in cephalosporin C biosynthesis wikipedia.orgontosight.aiqmul.ac.ukuniprot.org. This enzyme catalyzes the conversion of deacetylcephalosporin C (DCPC) to cephalosporin C (CPC) by transferring an acetyl group from acetyl-CoA to the hydroxyl group at the C-3 position of the cephem nucleus of deacetylcephalosporin C wikipedia.orgresearchgate.netontosight.aiqmul.ac.ukuniprot.org. The reaction can be summarized as:

Deacetylcephalosporin C + Acetyl-CoA ⇌ Cephalosporin C + CoA wikipedia.orgontosight.aiqmul.ac.ukuniprot.org

DAC-AT is classified under EC number 2.3.1.175 wikipedia.orgontosight.aiqmul.ac.ukuniprot.org. Studies have shown that the acetyl transfer step catalyzed by DAC-AT can be a limiting factor in cephalosporin C biosynthesis researchgate.netnih.gov. The enzyme belongs to the α/β hydrolase class of acetyltransferases and operates via a double displacement mechanism, involving the acetylation of a catalytic serine residue by acetyl-CoA, followed by the transfer of the acetyl group to deacetylcephalosporin C nih.gov. The cefG gene, which encodes DAC-AT, has a size of approximately 1.3 kb and contains two intronic sequences ruhr-uni-bochum.deisciii.esresearchgate.netnih.gov. Its expression is often poor in A. chrysogenum compared to other genes in the pathway, and increasing its copy number can enhance cephalosporin C production researchgate.netmedigraphic.com.

Genetics of Cephalosporin C Biosynthetic Genes

The genes involved in cephalosporin C biosynthesis in Acremonium chrysogenum are well-characterized and are organized into distinct gene clusters ruhr-uni-bochum.denih.govnih.govresearchgate.netnih.govoup.com.

Gene Clusters and Organization (pcbAB, pcbC, cefD, cefEF, cefG genes)

In A. chrysogenum, the cephalosporin biosynthetic genes are generally organized into at least two separate clusters, unlike the single cluster found in penicillin-producing fungi like Penicillium chrysogenum and Aspergillus nidulans ruhr-uni-bochum.demedigraphic.comnih.govnih.govasm.orgnih.govresearchgate.net.

"Early" Cephalosporin Cluster: This cluster, often mapped to chromosome VII, contains genes involved in the initial steps of the pathway ruhr-uni-bochum.deisciii.esresearchgate.net. Key genes in this cluster include:

pcbAB (syn. acvA): Encodes δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS), a large multifunctional enzyme that catalyzes the formation of the ACV tripeptide from its constituent amino acids ruhr-uni-bochum.deam-online.orgnih.govasm.orgresearchgate.netmdpi.com. This gene is approximately 11 kb in size ruhr-uni-bochum.de.

pcbC (syn. ipnA): Encodes isopenicillin N synthase (IPNS), which cyclizes the ACV tripeptide to isopenicillin N ruhr-uni-bochum.deam-online.orgnih.govasm.orgresearchgate.netmdpi.com.

cefD1 and cefD2: These genes are linked in the "early" cluster and encode the isopenicillin N epimerase system, responsible for converting isopenicillin N to penicillin N ruhr-uni-bochum.deisciii.esnih.govresearchgate.netasm.org. cefD1 encodes a protein with homology to fatty acid acyl-CoA synthetases, and cefD2 encodes a protein homologous to α-methylCoA racemases isciii.es.

"Late" Cephalosporin Cluster: This cluster, typically located on chromosome II, contains genes responsible for the later, cephalosporin-specific steps of the biosynthesis ruhr-uni-bochum.denih.govnih.govasm.orgresearchgate.netresearchgate.net. Key genes in this cluster include:

cefEF: This gene encodes a bifunctional enzyme, deacetoxycephalosporin C/deacetylcephalosporin C synthetase (DAOCS/DACS), which catalyzes the expansion of the five-membered thiazolidine (B150603) ring of penicillin N to a six-membered dihydrothiazine ring (forming DAOC) and its subsequent hydroxylation to DAC ruhr-uni-bochum.deam-online.orgnih.govasm.orgnih.govnih.govasm.orgresearchgate.net.

cefG: As discussed above, this gene encodes Acetyl-CoA:Deacetylcephalosporin C Acetyltransferase (DAC-AT), which performs the final acetylation of DAC to cephalosporin C ruhr-uni-bochum.deam-online.orgwikipedia.orgresearchgate.netqmul.ac.ukuniprot.orgnih.govnih.govasm.orgresearchgate.net.

The organization of these genes within clusters is crucial for coordinated expression. For instance, the cefEF and cefG genes are linked and have an intergenic region containing a bidirectional promoter researchgate.net.

Genomic Localization and Transcriptional Regulation

In most Acremonium chrysogenum strains, the "early" cephalosporin cluster (pcbAB, pcbC, cefD1, cefD2) has been mapped to chromosome VI, while the "late" cluster (cefEF, cefG) is located on chromosome II ruhr-uni-bochum.denih.govnih.govasm.orgasm.org. However, in some high-producing industrial strains, chromosomal rearrangements have led to different localizations, such as on chromosomes I and VII ruhr-uni-bochum.deresearchgate.netmdpi.com. Despite these rearrangements, both clusters are generally present as single copies in the genome of analyzed A. chrysogenum strains ruhr-uni-bochum.demdpi.com.

Transcriptional regulation of cephalosporin C biosynthesis is complex and involves multiple layers of control ruhr-uni-bochum.deasm.org. Gene expression is not constitutive; for example, the transcript level of pcbC is highest between day two and day four of fermentation ruhr-uni-bochum.de. Various external parameters and regulatory factors influence gene expression at the transcriptional level. For instance, methionine has a stimulatory effect on cephalosporin C production and increases the transcript levels of pcbAB, pcbC, cefEF, and cefG ruhr-uni-bochum.deresearchgate.net. Reactive oxygen species (ROS) have also been shown to regulate cephalosporin C biosynthesis at the transcriptional level, with increased ROS leading to upregulation of biosynthetic genes like pcbAB nih.govresearchgate.net.

Global regulators play a role in controlling the expression of these gene clusters. For example, the Aspergillus nidulans velvet (veA) homologue, AcveA, in A. chrysogenum controls the transcriptional expression of six cephalosporin C biosynthesis genes, including pcbAB, pcbC, cefD1, cefD2, cefEF, and cefG asm.orgscilit.comnih.gov. Disruption of AcveA has been shown to repress the transcription of these genes and significantly reduce cephalosporin C titer asm.orgscilit.com. Another transcription factor, CPCR1, belonging to the regulatory factor X (RFX) family, is also involved in regulating cephalosporin C biosynthesis gene expression, binding to sequences in the pcbC promoter asm.org.

Evolution of Cephalosporin Biosynthetic Genes

The comparative analysis of β-lactam biosynthetic genes suggests a fascinating evolutionary history, with strong evidence pointing towards horizontal gene transfer (HGT) between bacteria and fungi asm.orgnih.govannualreviews.orgnih.gov. The high sequence identity between bacterial and fungal β-lactam biosynthetic genes supports this hypothesis asm.organnualreviews.orgnih.gov. It is suggested that the transfer likely occurred from bacteria to a primordial fungus approximately 370 million years ago, followed by separate divergence in fungi and bacteria isciii.esasm.organnualreviews.org.

Evidence supporting a bacterial origin includes the lack of introns in some bacterial cephalosporin biosynthetic genes (like pcbC and cefEF), a characteristic more common in bacterial genomes, while fungal counterparts of genes like penDE, cefG, cefD1, and cefD2 contain introns isciii.esasm.org. Furthermore, cephalosporin pathways in bacteria, such as Streptomyces species, are often more elaborate, featuring modifications like 7-α-hydroxylations and 3'-carbamylations that are not observed in fungi asm.org. The clustering of genes in bacteria, where the entire biosynthetic pathway is often located in a single cluster (e.g., in Nocardia lactamdurans and Streptomyces clavuligerus), also contrasts with the separated clusters found in A. chrysogenum nih.govasm.orgnih.govresearchgate.net. This suggests that the initial transfer might have involved a more complete bacterial gene cluster, which then underwent rearrangements and specialization in fungal lineages asm.orgresearchgate.net.

Microbial Production and Strain Improvement for Cephalosporin C

Fermentation Process Development and Optimization

The optimization of the fermentation process is a multi-faceted endeavor, encompassing the selection of high-yielding microbial strains, the design of efficient bioreactors, the formulation of nutrient-rich media, and the precise control of environmental parameters. Each of these components plays a critical role in maximizing the productivity of cephalosporin (B10832234) C.

Strain Selection and Development: Acremonium chrysogenum and Mutants

The cornerstone of efficient cephalosporin C production is the use of high-yielding (HY) strains of Acremonium chrysogenum. mdpi.com The wild-type strain, A. chrysogenum ATCC 11550, produces relatively low levels of the antibiotic. mdpi.com Through decades of classical strain improvement (CSI) programs, which involve multi-round random mutagenesis and subsequent screening, industrial production strains have been developed that can produce 200–300 times more cephalosporin C than their wild-type counterparts. mdpi.comnih.gov These programs have led to the selection of mutants with desirable characteristics, such as increased antibiotic synthesis and reduced accumulation of unwanted biosynthetic intermediates like deacetoxycephalosporin C (DAOC) and deacetylcephalosporin C (DAC). mdpi.comoup.com

One of the key outcomes of these mutagenesis programs has been the development of strains with altered metabolic pathways. For instance, some high-producing strains initially became auxotrophic for methionine, an amino acid crucial for cephalosporin C biosynthesis. mdpi.com However, further rounds of mutagenesis led to the development of prototrophic revertants that no longer require external methionine supplementation. mdpi.com Comparative genomic analysis between wild-type and HY strains has revealed numerous mutational changes affecting primary and secondary metabolism, transporters, and regulatory processes, providing insights into the molecular basis for increased production. mdpi.comnih.gov

Another approach to strain improvement involves isolating morphological mutants. This strategy is based on the correlation between the morphology of the fungus and its antibiotic productivity. medigraphic.com Additionally, the isolation of selenate-resistant mutants has been explored as a method to study sulfur metabolism, which is intrinsically linked to cephalosporin C biosynthesis, although this has not always resulted in significantly higher production. scielo.br

The development of genetic transformation techniques has opened new avenues for targeted strain improvement. By introducing additional copies of key biosynthetic genes, such as cefEF (encoding expandase/hydroxylase) and cefG (encoding an acetyltransferase), researchers have successfully increased cephalosporin C production in A. chrysogenum. oup.comnih.gov

Bioreactor Design and Operation

The design and operation of bioreactors are critical for creating an optimal environment for Acremonium chrysogenum growth and cephalosporin C production. The process is highly aerobic, meaning that efficient oxygen supply is a primary concern. typeset.io

Both conventional and non-conventional bioreactors are employed. Conventional systems include stirred-tank bioreactors (STRs), which are widely used due to their high oxygen transfer characteristics. jscimedcentral.comjscimedcentral.com However, the high agitation required in STRs can induce shear stress, which may negatively impact the morphology of the filamentous fungus and, consequently, the antibiotic yield. jscimedcentral.comjscimedcentral.comresearchgate.net

Non-conventional bioreactors, such as airlift and packed-bed reactors, offer alternatives that can mitigate the issue of shear stress. jscimedcentral.comjscimedcentral.com Airlift bioreactors, in particular, provide a gentler mixing environment while still ensuring adequate oxygenation. jscimedcentral.com Internal loop airlift reactors have been found to be more suitable for cephalosporin C production compared to external loop designs due to their superior volumetric oxygen mass transfer rate. jscimedcentral.comjscimedcentral.com In some innovative approaches, A. chrysogenum has been co-cultivated with oxygen-producing algae to enhance in-situ oxygenation within the bioreactor. typeset.io

The primary goal of bioreactor design and operation is to facilitate bulk production in an economical manner while maintaining process control. jscimedcentral.com This includes ensuring efficient utilization of reaction components and maintaining the stability of the produced antibiotic. longdom.org

Bioreactor TypeAdvantagesDisadvantages
Stirred-Tank Bioreactor (STR) High oxygen transfer rates, easy to design. jscimedcentral.comjscimedcentral.comHigh shear stress can damage fungal morphology. jscimedcentral.comjscimedcentral.comresearchgate.net
Airlift Bioreactor Low shear stress, good for shear-sensitive organisms. jscimedcentral.comjscimedcentral.comCan be more complex to operate and potentially costlier. jscimedcentral.com
Packed-Bed Bioreactor Can be used for continuous production with immobilized cells. typeset.ioPotential for oxygen limitation. typeset.io

Media Composition Optimization (Carbon, Nitrogen, Sulfur Sources, Methionine, Polyamines)

The composition of the fermentation medium is a critical factor influencing the growth of Acremonium chrysogenum and the synthesis of cephalosporin C. The medium must provide essential nutrients, including carbon, nitrogen, and sulfur sources, in optimal concentrations and ratios.

Carbon Sources: Various carbon sources, such as glucose, sucrose (B13894), fructose, and molasses, have been investigated. longdom.org Sucrose is a commonly used carbon source, and its slow consumption during the later stages of fermentation (idiophase) is associated with maximal cephalosporin C production. longdom.org However, high concentrations of readily metabolized sugars can lead to catabolite repression, inhibiting antibiotic synthesis. To address this, strategies like using soybean oil to optimize lipid metabolism or valorizing agricultural waste have been explored. mdpi.com

Nitrogen Sources: Both organic and inorganic nitrogen sources are important. Peptone is a common organic source, while ammonium (B1175870) sulfate (B86663) has been identified as a particularly effective inorganic nitrogen source for enhancing cephalosporin C yield. longdom.orgbioline.org.brresearchgate.net The optimization of the carbon-to-nitrogen (C/N) ratio is crucial, with a ratio of 8.0 being reported as optimal in some studies. bioline.org.br High concentrations of certain nitrogen sources, like ammonium sulfate above 100 mM, can inhibit production. researchgate.net

Sulfur Sources and Methionine: Sulfur is a key component of the cephalosporin C molecule. Methionine plays a dual role as a sulfur donor and a potent stimulator of biosynthesis. scielo.brbioline.org.br The addition of methionine to the medium, typically around 0.4%, has been shown to significantly increase antibiotic yield by stimulating fungal differentiation. longdom.orgbioline.org.br The positive effect of methionine is linked to its role in the synthesis of S-adenosylmethionine (SAM), a key metabolic precursor. researchgate.net

Polyamines: Recent research has highlighted the role of polyamines, such as spermidine (B129725) and 1,3-diaminopropane (B46017), in regulating cephalosporin C production. The addition of exogenous polyamines to high-yielding strains can further increase production by 15-20%. mdpi.com This is often accompanied by an upregulation of the genes in the β-lactam biosynthetic cluster. mdpi.com

The development of chemically defined media, where all components are known, is also a focus of optimization efforts. This improves the reproducibility of fermentations and allows for more precise metabolic studies compared to complex media that contain variable components like corn steep liquor. mdpi.com

Media ComponentOptimal Source/ConcentrationEffect on Production
Carbon Source Sucrose, Soybean Oil longdom.orgmdpi.comSlow consumption of sucrose is linked to high production; avoids catabolite repression. longdom.org
Nitrogen Source Ammonium sulfate, Peptone longdom.orgbioline.org.brresearchgate.netAmmonium sulfate can increase dry cell weight and CPC yield. bioline.org.br
Sulfur Source Methionine scielo.brbioline.org.brActs as a sulfur donor and stimulates biosynthesis. scielo.brbioline.org.br
Methionine ~0.4% bioline.org.brStimulates fungal differentiation and increases yield. longdom.orgbioline.org.br
Polyamines Spermidine, 1,3-diaminopropane mdpi.comCan increase CPC production by 15-20% and upregulate biosynthetic genes. mdpi.com
C/N Ratio ~8.0 bioline.org.brAn optimal ratio is crucial for maximizing production. bioline.org.br

Control of Fermentation Parameters (pH, Temperature, Dissolved Oxygen)

The precise control of physical and chemical parameters within the bioreactor is essential for maximizing cephalosporin C production. The key parameters that require constant monitoring and adjustment are pH, temperature, and dissolved oxygen (DO).

Temperature: The ideal temperature for the growth of Acremonium chrysogenum and subsequent antibiotic production is approximately 28°C. longdom.org Maintaining this temperature is crucial, as fluctuations can affect metabolic rates and enzyme stability. Bioreactors are equipped with cooling jackets or coils through which water is circulated to regulate the temperature. longdom.org

ParameterOptimal ValueMethod of Control
pH ~7.2 (can vary with strain and process) longdom.orgAutomated addition of acid (e.g., HCl) and base (e.g., KOH). longdom.org
Temperature ~28°C longdom.orgCooling jackets or coils with circulating water. longdom.org
Dissolved Oxygen (DO) >30-40% saturation longdom.orgControlled agitation and aeration rates. longdom.org

Fermentation Modes: Batch, Fed-Batch, Semi-Continuous, and Continuous

Different fermentation strategies, or modes, can be employed for the production of cephalosporin C, each with its own advantages and disadvantages. The choice of mode depends on factors such as the desired productivity, process control, and economic considerations.

Batch Fermentation: This is a conventional mode where the bioreactor is filled with the medium and inoculated, and the fermentation proceeds without the further addition of nutrients. While simple to operate, batch processes can be limited by substrate depletion and the accumulation of inhibitory byproducts.

Fed-Batch Fermentation: This is the most commonly used and efficient strategy for industrial cephalosporin C production. scribd.com In this mode, a concentrated feed of nutrients, typically a carbon source like sucrose, is added to the bioreactor at a controlled rate during the fermentation. This strategy helps to overcome substrate limitation and avoid the catabolite repression caused by high initial substrate concentrations. scribd.com By maintaining a low growth rate through controlled feeding, higher rates of antibiotic production can be sustained, leading to significantly higher final yields compared to batch processes. jscimedcentral.com Studies have shown a direct correlation between the antibiotic productivity and the flow rate of the supplementary feed, with lower feed rates often resulting in higher production.

Semi-Continuous and Continuous Fermentation: In a continuous fermentation, fresh medium is continuously added to the bioreactor while the fermented broth is simultaneously removed. This allows for a steady state of production over a long period. However, for secondary metabolites like cephalosporin C, whose production is often uncoupled from growth, continuous culture can be challenging to implement effectively. jscimedcentral.comresearchgate.net Often, a batch phase is required to allow for initial cell growth before switching to a continuous mode. jscimedcentral.com Semi-continuous or repeated-batch operations, where a portion of the culture is harvested and replaced with fresh medium, offer a compromise between batch and continuous modes.

Fermentation ModeDescriptionAdvantagesDisadvantages
Batch All nutrients are added at the beginning. Simple to operate. Substrate limitation, product inhibition.
Fed-Batch Nutrients are fed continuously or sequentially. scribd.comOvercomes catabolite repression, higher yields, better process control. scribd.comMore complex to operate and control feed rates.
Semi-Continuous A portion of the culture is periodically harvested and replaced with fresh medium. Can extend the production phase compared to batch.Can be complex to manage.
Continuous Fresh medium is continuously added, and fermented broth is removed. jscimedcentral.comPotential for long-term, steady-state production.Difficult to maintain for secondary metabolite production, risk of contamination. jscimedcentral.comresearchgate.net

Metabolic Engineering Approaches for Enhanced Cephalosporin C Production

A primary strategy in metabolic engineering is the overexpression of key genes within the CPC biosynthetic pathway. The genes responsible for CPC synthesis are organized in clusters. researchgate.net Increasing the expression of "early" and "late" genes in this pathway can lead to higher titers. For example, overexpressing the cefEF and cefG genes, which encode the last two enzymes in the pathway (deacetoxycephalosporin C synthase/deacetylcephalosporin C synthase and acetyl-CoA:deacetylcephalosporin C O-acetyltransferase, respectively), has been shown to improve CPC production and reduce the accumulation of precursor intermediates. medigraphic.comnih.gov Similarly, enhancing the expression of the cefT gene, which encodes a putative transporter protein, has been shown to significantly increase CPC production, likely by facilitating its export from the cell. medigraphic.com

Another focus of metabolic engineering is to optimize the supply of precursors for CPC biosynthesis. The antibiotic is synthesized from three amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. plos.org Transcriptome analysis has revealed that in high-yielding strains, genes involved in the biosynthesis of these precursors, such as those in the cysteine and methionine metabolic pathways, are often upregulated. plos.org

A significant area of research has been aimed at overcoming the dependence on methionine as a stimulant for CPC production. Methionine's role is linked to the intracellular pool of S-adenosylmethionine (SAM). researchgate.netnih.gov By engineering the methionine cycle, researchers have created strains that produce high levels of CPC without the need for external methionine. This has been achieved by overexpressing the SAM synthetase gene (AcsamS) or by disrupting a SAM-dependent methyltransferase gene (Acppm1) to increase the intracellular SAM concentration. researchgate.netnih.gov One study created an optimized recombinant strain by overexpressing the cystathionine-γ-lyase gene (mecB) in an Acppm1 disruption mutant, resulting in a 5.5-fold increase in CPC production that was independent of methionine stimulation. researchgate.netnih.gov

Metabolic engineering can also be used to create strains that produce novel or different intermediates. For instance, by disrupting the native cefEF gene and expressing the cefE gene from Streptomyces clavuligerus, researchers have engineered A. chrysogenum strains that produce high titers of deacetoxycephalosporin C (DAOC), a valuable precursor for other semi-synthetic cephalosporins. researchgate.netspringernature.com

Overexpression of Biosynthetic Genes (e.g., cefEF, cefG, mecB, AcsamS)

A key strategy to enhance CPC production is the overexpression of genes directly involved in its biosynthesis. The "late" pathway genes, cefEF and cefG, are prime targets for this approach. The cefEF gene encodes a bifunctional enzyme, deacetoxycephalosporin C (DAOC) synthase/deacetylcephalosporin C (DAC) hydroxylase, which catalyzes two consecutive steps in the pathway. nih.gov The cefG gene encodes DAC acetyltransferase, responsible for the final step in CPC synthesis. medigraphic.com Studies have shown that the conversion of DAC to CPC can be a limiting step. ruhr-uni-bochum.de Overexpression of cefG has led to significant increases in CPC production, indicating that the activity of DAC acetyltransferase is a crucial factor for high yields. medigraphic.com Similarly, increasing the copy number of the cefEF gene has also been shown to boost CPC titers. nih.gov

GeneEncoded Enzyme/ProteinFunction in CPC BiosynthesisEffect of Overexpression
cefEF DAOC synthase/DAC hydroxylaseCatalyzes the conversion of penicillin N to DAOC and then to DAC. nih.govIncreased CPC production. nih.gov
cefG DAC acetyltransferaseCatalyzes the final step, the acetylation of DAC to form CPC. medigraphic.comSignificant increase in CPC production. medigraphic.com
mecB Cystathionine-γ-lyaseSupplies the precursor amino acid L-cysteine. ruhr-uni-bochum.deModerate increase stimulates CPC production. ruhr-uni-bochum.de
AcsamS S-adenosylmethionine (SAM) synthetaseProvides SAM, a key metabolite. researchgate.netFourfold increase in CPC production observed in one study. researchgate.net

Genetic Manipulation of Competing Pathways

To channel metabolic resources towards CPC synthesis, researchers have focused on down-regulating or disrupting pathways that compete for common precursors. The biosynthesis of lysine (B10760008) and CPC both utilize L-α-aminoadipic acid (L-α-AAA) as a precursor. ruhr-uni-bochum.de The enzyme α-aminoadipate reductase (α-AAR), encoded by the lys2 gene, directs L-α-AAA towards lysine synthesis. High CPC-producing strains often exhibit lower α-AAR activity, suggesting that reducing the metabolic flow towards lysine can enhance CPC yields. ruhr-uni-bochum.de

Another competing pathway involves the formation of by-products. For instance, the disruption of a SAM-dependent methyltransferase gene, Acppm1, has been shown to increase CPC production by enhancing the intracellular accumulation of SAM, which can then be utilized for CPC biosynthesis. researchgate.net

Engineering Precursor Supply Pathways

Enhancing the availability of the three primary amino acid precursors—L-α-aminoadipic acid (L-α-AAA), L-cysteine, and L-valine—is a critical aspect of improving CPC production. ruhr-uni-bochum.de Methionine has been identified as a significant factor that promotes CPC synthesis. mdpi.comscilit.com Transcriptomic analyses have revealed that methionine enhances CPC biosynthesis by upregulating genes related to cysteine metabolism and activating primary metabolic pathways to provide necessary precursors and energy. mdpi.comscilit.com

Metabolic engineering efforts have focused on bolstering these supply lines. For example, strategies to increase the intracellular pool of L-cysteine are actively pursued, as this amino acid is often a limiting factor. ruhr-uni-bochum.de This includes not only the overexpression of genes like mecB from the reverse transsulfuration pathway but also optimizing the autotrophic pathway for cysteine synthesis. ruhr-uni-bochum.de Similarly, ensuring a robust supply of L-valine and L-α-AAA through the manipulation of their respective biosynthetic pathways is a key objective in strain improvement programs. ruhr-uni-bochum.deresearchgate.net

Directed Evolution of Biosynthetic Enzymes

Directed evolution is a powerful technique used to improve the catalytic efficiency and substrate specificity of enzymes. In the context of CPC production, this approach has been applied to the enzymes of the biosynthetic pathway to overcome specific limitations. For instance, deacetoxycephalosporin C synthase (DACS), the enzyme responsible for the ring expansion of penicillin N, has been a target for directed evolution. oup.comnih.gov Although its natural substrate specificity is narrow, various mutagenesis strategies—including random, semirational, and rational methods—have been employed to engineer DACS variants with improved activity towards unnatural substrates. asm.org This can facilitate the development of novel biocatalytic processes for producing semisynthetic cephalosporin intermediates. asm.orgasm.org

These engineered enzymes can exhibit significantly higher catalytic efficiencies (kcat/Km values) and improved stability, making them suitable for industrial applications. asm.org The insights gained from the functional analysis of these mutants also contribute to a deeper understanding of the enzyme's structure-function relationship. asm.org

Rational Design for Metabolic Network Control

A holistic approach involving the rational design of the entire metabolic network is becoming increasingly important for maximizing CPC production. nih.gov This strategy relies on a systems-level understanding of the producing organism's metabolism, often informed by multi-omics data such as transcriptomics and metabolomics. uni.luresearcher.life By analyzing the differences between high- and low-yield strains, researchers can identify key regulatory nodes and metabolic bottlenecks. uni.lu

This information guides the targeted genetic modifications necessary to optimize the metabolic flux towards CPC. It involves a combination of the strategies mentioned above, such as overexpressing key biosynthetic genes, down-regulating competing pathways, and enhancing precursor supply, all within a coordinated framework. uni.lu The goal is to create a cellular factory where the metabolic network is rewired to support high-level, efficient production of cephalosporin C. nih.gov

Genetic Engineering for Reduction of By-products (e.g., Deacetoxycephalosporin C)

A significant challenge in CPC fermentation is the accumulation of by-products, particularly deacetoxycephalosporin C (DAOC). oup.comresearchgate.netresearchgate.net DAOC is an intermediate in the biosynthetic pathway that can accumulate in the fermentation broth. researchgate.net During the downstream processing to produce 7-aminocephalosporanic acid (7-ACA), DAOC is converted to 7-aminodeacetoxycephalosporanic acid (7-ADCA), an undesirable impurity. oup.comcapes.gov.br

To address this, genetic engineering strategies have been developed to minimize DAOC accumulation. One successful approach involves increasing the copy number of the cefEF gene, which encodes the bifunctional expandase/hydroxylase enzyme that converts DAOC to deacetylcephalosporin C (DAC). oup.comresearchgate.net By increasing the expression of this enzyme, the conversion of DAOC is enhanced, leading to a significant reduction in its final concentration in the fermentation broth—in some cases by as much as 50%. oup.comresearchgate.net Another innovative strategy has been the introduction of the DAOC hydroxylase gene (cefF) from Streptomyces clavuligerus into A. chrysogenum. oup.com The expression of this heterologous gene has been shown to effectively reduce the ratio of DAOC to CPC, offering a practical method to improve the purity of the final product and reduce production costs. oup.com

Genetic StrategyTarget Gene(s)MechanismOutcome
Gene Dosage IncreasecefEF (from A. chrysogenum)Increases the amount of expandase/hydroxylase enzyme to more efficiently convert DAOC to DAC. oup.comresearchgate.netReduction of DAOC in fermentation broth by up to 50%. oup.comresearchgate.net
Heterologous Gene ExpressioncefF (from S. clavuligerus)Introduces a specific DAOC hydroxylase to enhance the conversion of DAOC to DAC. oup.comSignificant decrease in the DAOC/CPC ratio. oup.com

High-Throughput Screening Technologies for Strain Improvement

Traditional strain improvement programs, which rely on random mutagenesis followed by selection, are often laborious and time-consuming, with screening typically performed in shake flasks. nih.gov To accelerate the discovery of high-yield CPC strains, high-throughput screening (HTS) technologies have been developed and implemented. nih.gov These systems allow for the rapid screening of vast libraries of mutant strains.

A key innovation in this area is the use of microtiter plates (e.g., 48-deep-well plates) as a scale-down cultivation tool, replacing the lower-throughput shake flasks. nih.govebi.ac.uk This miniaturization allows for the parallel cultivation and evaluation of a much larger number of mutants. nih.gov The screening process is often coupled with sensitive and rapid analytical methods, such as microbioassays that measure the antibacterial activity of CPC against an indicator organism like Alcaligenes faecalis. nih.gov The feasibility of this approach has been validated by demonstrating a good correlation between fermentation results in microtiter plates and larger-scale bioreactors. nih.gov HTS strategies have successfully led to the isolation of superior production strains, with some mutants showing CPC titers nearly 50% higher than the parent strain in shake flask validations and even greater improvements in bioreactors. nih.govresearchgate.net

Enzymatic and Biocatalytic Transformations of Cephalosporin C

Enzymatic Conversion of Cephalosporin (B10832234) C to 7-Aminocephalosporanic Acid (7-ACA)

The conversion of cephalosporin C to 7-aminocephalosporanic acid (7-ACA) is a critical step in the production of a vast array of semi-synthetic cephalosporin antibiotics. japsonline.comresearchgate.net 7-ACA serves as the essential nucleus for further chemical modifications that yield drugs with enhanced antibacterial activity and broader spectrums. researchgate.nettandfonline.com Two primary enzymatic routes have been developed for this conversion: a two-stage process and a more recent single-stage bioconversion. japsonline.comdoi.orgresearchgate.net

Two-Stage Enzymatic Process (D-Amino Acid Oxidase and Glutaryl 7-ACA Acylase)

The industrially established two-step enzymatic method for producing 7-ACA from cephalosporin C involves the sequential action of two distinct enzymes. mdpi.comrsc.orgnih.gov

In the first stage, D-amino acid oxidase (D-AAO) , often sourced from the yeast Trigonopsis variabilis, acts on the D-α-aminoadipyl side chain of cephalosporin C. mdpi.comtandfonline.comgoogle.com This oxidation reaction converts cephalosporin C into an unstable intermediate, α-ketoadipyl-7-ACA. tandfonline.comnih.gov This intermediate then undergoes spontaneous oxidative decarboxylation, facilitated by the hydrogen peroxide generated during the D-AAO reaction, to form glutaryl-7-aminocephalosporanic acid (GL-7-ACA). japsonline.comnih.gov

The second stage employs a glutaryl-7-ACA acylase (GLA) , which is typically a recombinant protein produced in Escherichia coli. mdpi.comgoogle.com This enzyme specifically hydrolyzes the glutaryl side chain of GL-7-ACA to yield the final product, 7-ACA. japsonline.commdpi.com This two-step process, which operates under mild conditions of pH and temperature, offers high yields and significantly reduces the environmental impact compared to chemical methods. mdpi.comnih.gov Immobilized enzymes are frequently used in industrial settings to facilitate their recovery and reuse, further enhancing the economic viability of the process. nih.govgoogle.com

Table 1: Key Enzymes in the Two-Stage Conversion of Cephalosporin C to 7-ACA

EnzymeAbbreviationSource Organism (Example)Function
D-Amino Acid OxidaseD-AAOTrigonopsis variabilisOxidizes the D-α-aminoadipyl side chain of cephalosporin C. mdpi.comgoogle.com
Glutaryl 7-ACA AcylaseGLARecombinant Escherichia coliHydrolyzes the glutaryl side chain of GL-7-ACA to produce 7-ACA. mdpi.comgoogle.com

Single-Stage Bioconversion using Cephalosporin C Acylase (CA)

A more recent and streamlined approach to 7-ACA production is the single-stage bioconversion utilizing a cephalosporin C acylase (CA) . japsonline.commdpi.comdoi.org This enzyme can directly hydrolyze the D-α-aminoadipyl side chain of cephalosporin C to produce 7-ACA in a single reaction, eliminating the need for the intermediate steps of the two-stage process. japsonline.comresearchgate.net

Cephalosporin C acylases have been identified in various microorganisms, including species of Pseudomonas. japsonline.comdoi.org However, the naturally occurring enzymes often exhibit low catalytic efficiency towards cephalosporin C, which has been a significant hurdle for their industrial application. japsonline.comcitius.technology Despite this challenge, the one-step enzymatic method holds great promise for a more cost-effective and efficient production of 7-ACA. citius.technology

Protein Engineering of Cephalosporin C Acylase for Improved Activity

To overcome the limitations of native cephalosporin C acylases, significant research has focused on protein engineering to enhance their catalytic activity and substrate specificity. mdpi.comcitius.technology Techniques such as site-directed mutagenesis and directed evolution have been employed to create mutant enzymes with superior properties. mdpi.comnih.gov

For instance, researchers have successfully modified the glutaryl-7-ACA acylase from Pseudomonas sp. SE83 to increase its activity towards cephalosporin C by over 850%. mdpi.com By altering specific amino acid residues within the enzyme's active site, scientists have been able to improve the enzyme's affinity for cephalosporin C and increase the rate of conversion to 7-ACA. citius.technologynih.gov These engineered acylases represent a significant advancement, paving the way for the industrial implementation of a single-step enzymatic process for 7-ACA production. nih.gov

Table 2: Examples of Protein Engineering for Improved Cephalosporin C Acylase Activity

Original Enzyme/SourceEngineering StrategyResulting ImprovementReference
Glutaryl-7-ACA acylase from Pseudomonas sp. SE83Site-directed mutagenesis (6 amino acid modifications)850% increase in activity on cephalosporin C. mdpi.com
Cephalosporin C acylase AcyⅡSite-directed mutagenesis2-fold increase in specific activity and 3-fold increase in catalytic efficiency. citius.technology
Glutaryl acylase from Pseudomonas N176Error-prone PCR, site-saturation mutagenesis, site-directed mutagenesisUp to 100-fold increase in catalytic efficiency for cephalosporin C. nih.gov
Cephalosporin C acylase from N176Site-directed mutagenesis (H296S/H309S)Improved product inhibition. citius.technology

In Vivo Bioconversion Strategies within Producer Strains

An innovative approach to streamline the production of cephalosporin derivatives involves performing the bioconversion directly within the cephalosporin C-producing microorganism, such as the fungus Acremonium chrysogenum. mdpi.comnih.govresearchgate.net This "in vivo" strategy aims to create a "one-pot" system where the synthesis of the precursor and its subsequent enzymatic modification occur within the same organism. nih.gov

This has been explored by genetically engineering A. chrysogenum to express bacterial genes encoding for cephalosporin C acylase. nih.govresearchgate.net By expressing these heterologous enzymes, the fungus can be engineered to convert the cephalosporin C it produces directly into 7-ACA. nih.gov This approach could potentially eliminate the need for costly downstream processing and purification of cephalosporin C before its conversion to 7-ACA. nih.govresearchgate.net

Another strategy involves modifying the biosynthetic pathway of A. chrysogenum to produce deacetoxycephalosporin C (DAOC) instead of cephalosporin C. This can be achieved by inactivating the cefEF gene and expressing the cefE gene from an actinomycete. google.com The resulting DAOC can then be enzymatically converted to 7-aminodeacetoxycephalosporanic acid (7-ADCA), another important intermediate for semi-synthetic cephalosporins, using D-amino acid oxidase and glutaryl acylase. mdpi.comgoogle.com

Enzymatic Derivatization and Modification Studies (excluding properties/uses)

Beyond the conversion to 7-ACA, enzymes are also being investigated for other modifications of the cephalosporin C molecule. These studies focus on creating novel derivatives by targeting different parts of the molecule.

One area of research involves the enzymatic deacetylation of cephalosporins. The enzyme deacetylcephalosporin C synthase (DACS) , a 2-oxoglutarate-dependent oxygenase from Streptomyces clavuligerus, hydroxylates the methyl group of deacetoxycephalosporin C (DAOC) to form deacetylcephalosporin C (DAC). nih.govasm.orgasm.org This enzymatic step is chemically challenging to perform. nih.govasm.org Protein engineering efforts have been applied to DACS to improve its activity on unnatural substrates like cephalosporin G, aiming to develop alternative, cost-effective routes for producing key intermediates. nih.govasm.orgasm.org

Other enzymatic modifications include the use of cephalosporin esterases to deacetylate 7-ACA, yielding desacetyl 7-ACA, which is a necessary intermediate for certain semi-synthetic cephalosporins. tandfonline.comnih.gov The cephalosporin molecule offers two primary sites for derivatization: the 7-amino group and the C3 acetoxy group, providing opportunities for the synthesis of a wide range of derivatives through enzymatic and chemical methods. tandfonline.com

Advanced Analytical Methodologies in Cephalosporin C Research

Chromatographic Techniques for Research-Scale Analysis

Chromatography is a cornerstone for the separation and analysis of cephalosporin (B10832234) C from complex matrices. Its high resolving power allows for the separation of cephalosporin C from structurally similar impurities and degradation products. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of cephalosporin C and other cephalosporins. ijpsr.comnih.gov Reversed-phase HPLC (RP-HPLC) is the predominant mode, utilizing a non-polar stationary phase and a polar mobile phase. researchgate.netnih.gov The separation is based on the differential partitioning of the analyte between the two phases.

Research applications of HPLC for cephalosporin C analysis often involve method development to optimize separation from related substances. Key parameters that are manipulated include the mobile phase composition (typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol), the pH of the buffer, the type of stationary phase (most commonly C18), column temperature, and the detection wavelength. ciac.jl.cnscielo.org.mxtandfonline.com UV detection is standard, with the wavelength often set around 254 nm or 260 nm, where the cephalosporin C molecule exhibits strong absorbance. ciac.jl.cnscielo.org.mx The method's reliability, sensitivity, and specificity make it indispensable for research and quality control. researchgate.netresearchgate.net

Table 1: Representative HPLC Conditions for Cephalosporin C Analysis

Parameter Condition Source
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) researchgate.netscielo.org.mx
Mobile Phase Isocratic elution with 0.1% formic acid and methanol (B129727) (95:5) ciac.jl.cn
Acetonitrile:methanol:triethylamine buffer (1:1:2 v/v) scielo.org.mx
Flow Rate Typically 0.6 - 1.0 mL/min scielo.org.mxiiste.org
Detection UV at 254 nm or 260 nm ciac.jl.cnscielo.org.mx

| Column Temp. | 30 °C | ciac.jl.cn |

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing columns with sub-2 µm particle sizes. This results in much higher efficiency, resolution, and speed of analysis. mdpi.comnih.gov For research involving cephalosporin C, UPLC offers the advantage of rapid analysis times (e.g., separations within 5 minutes), which is beneficial for high-throughput screening of fermentation samples or for monitoring rapid degradation kinetics. researchgate.netnih.gov The increased sensitivity of UPLC is also crucial for detecting trace-level impurities. researchgate.net UPLC is often coupled with tandem mass spectrometry (UPLC-MS/MS) for definitive identification and quantification of cephalosporin C and its metabolites or degradation products, providing a powerful tool for complex research problems. researchgate.netnih.govjapsonline.com

Table 2: UPLC-MS/MS Parameters for Cephalosporin Analysis

Parameter Condition Source
Column ACQUITY UPLC BEH C18 researchgate.netnih.gov
Mobile Phase Gradient elution with acetonitrile and water (often with formic acid) japsonline.comresearchgate.net
Flow Rate ~0.15 - 0.4 mL/min japsonline.com
Detection Tandem Mass Spectrometry (MS/MS) researchgate.netnih.gov

| Ionization | Positive Electrospray Ionization (ESI+) | japsonline.com |

High-Performance Thin Layer Chromatography (HPTLC) is a planar chromatographic technique that offers advantages in terms of simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. ajptr.com In cephalosporin C research, HPTLC can be used for identification, purity checking, and stability studies. researchgate.net The method involves spotting the sample on a high-performance plate (e.g., silica (B1680970) gel 60 F254), which is then developed in a chamber containing a suitable mobile phase. jsppharm.org The separated spots are visualized under UV light or by using a derivatizing agent. jsppharm.org Densitometric scanning allows for quantitative analysis. oup.com The choice of mobile phase is critical for achieving good separation of cephalosporin C from related compounds. ajptr.com

Table 3: Example HPTLC Systems for Cephalosporin Analysis

Parameter Condition Source
Stationary Phase HPTLC plates pre-coated with silica gel 60 F254 ajptr.com
Mobile Phase Chloroform:Methanol:Acetonitrile:Ammonia (7.5:3.0:2.0:1.2 v/v) researchgate.net
Acetone:Methanol:Ethyl acetate:2% Sodium Lauryl Sulfate (B86663):Glacial Acetic Acid (3:2:3:0.8:0.2 by volume) oup.com

| Detection | UV Densitometry at 254 nm or 266 nm | researchgate.netoup.com |

Ultra-High Performance Liquid Chromatography (UPLC)

Spectroscopic Methods for Research-Scale Analysis

Spectroscopic methods are valuable for the quantitative determination of cephalosporin C, often prized for their speed and simplicity. arabjchem.org

UV-Vis spectrophotometry is a straightforward and rapid method for the quantification of cephalosporin C in research settings, particularly for relatively pure samples. tandfonline.comresearchgate.net The method is based on the principle that cephalosporin C absorbs ultraviolet light at a specific wavelength, which is proportional to its concentration (Beer-Lambert law). sciepub.comacademicjournals.org The maximum absorbance (λmax) for many cephalosporins is found in the UV region, often between 230 nm and 270 nm. researchgate.net For more complex samples where interfering substances absorb at the same wavelength, derivative spectrophotometry can be employed to enhance specificity. Alternatively, colorimetric methods can be used, where cephalosporin C is reacted with a chromogenic reagent to produce a colored product that is measured in the visible region. academicjournals.orgresearchgate.netarabjchem.org For instance, reactions involving diazotization and coupling or complexation with metal ions have been reported for various cephalosporins. academicjournals.orgresearchgate.netneliti.com

Table 4: Spectrophotometric Analysis Parameters for Cephalosporins

Method Reagent/Principle Wavelength (λmax) Source
Direct UV Intrinsic UV absorbance in methanol ~238-254 nm researchgate.net
Colorimetric Prussian Blue formation after acidic hydrolysis 700 nm academicjournals.org
Colorimetric Azo dye formation with p-dimethylaminobenzaldehyde (DMAB) 400-430 nm arabjchem.org

| Colorimetric | Schiff's base formation with 5-sulfo salicylaldehyde (B1680747) | 412-426 nm | neliti.com |

Spectrofluorimetry offers higher sensitivity and selectivity compared to spectrophotometry. royalsocietypublishing.orgresearchgate.net Methods for analyzing cephalosporins can be based on several principles. Some techniques measure the native fluorescence of the molecule or its degradation products. cu.edu.eg More commonly, derivatization reactions are used to convert the non-fluorescent cephalosporin C into a highly fluorescent product. sciepub.comsciepub.com For example, a reaction with fluorescamine (B152294) in a buffered medium can yield a fluorescent derivative. royalsocietypublishing.org Another approach involves the use of a fluorescent reagent whose fluorescence is quenched by the presence of the cephalosporin; the degree of quenching is then related to the analyte's concentration. royalsocietypublishing.orgsciepub.com These methods are particularly useful for determining very low concentrations of cephalosporin C.

Table 5: Spectrofluorimetric Analysis Parameters for Cephalosporins

Method Principle/Reagent Excitation λ (nm) Emission λ (nm) Source
Derivatization Oxidation with Cerium(IV) to produce fluorescent Cerium(III) 254 356 researchgate.net
Derivatization Reaction with Fluorescamine 370-384 472-484 sciepub.comroyalsocietypublishing.org
Quenching Quenching of Acriflavine fluorescence 265 505 royalsocietypublishing.org

| Degradation | Measurement of native fluorescence of degradation products | 297-330 | 405-435 | cu.edu.eg |

Spectrophotometry

Electrophoretic Techniques (e.g., Capillary Electrophoresis)

Electrophoretic techniques, particularly capillary electrophoresis (CE), have emerged as powerful tools in the analysis of cephalosporin C and related compounds. bipublication.com The high efficiency, rapid analysis time, and low consumption of samples and reagents make CE an attractive alternative to traditional liquid chromatography methods. mdpi.com Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC) are the two primary modes utilized for cephalosporin analysis. mdpi.comresearchgate.net

Capillary Zone Electrophoresis (CZE) separates ionic or ionizable compounds based on their differing electrophoretic mobilities in an electric field. researchgate.netresearchgate.net The separation mechanism is primarily influenced by the solute's size and charge at a specific pH. researchgate.net Researchers have developed various CZE methods for the simultaneous determination of multiple cephalosporins. For instance, a simple and rapid CZE method was established to separate and quantify a mixture of eight cephalosporins in under 11 minutes using a 50 mM sodium tetraborate (B1243019) buffer at pH 9.0 and an applied voltage of 30 kV. researchgate.net Another study focusing on ten cephalosporins from different generations found optimal separation using a buffer solution of 25 mM disodium (B8443419) hydrogenophosphate - 25 mM sodium dihydrogenophosphate at pH 7.0, with a +25 kV voltage and UV detection at 210 nm. researchgate.netnih.gov This method achieved baseline separation for seven of the cephalosporins in less than 10 minutes. nih.gov The applicability of CZE has been demonstrated for the analysis of 14 different cephalosporins, with limits of detection ranging from 0.42 to 1.62 µg/ml and migration time precision better than 1.3% RSD. nih.gov

Micellar Electrokinetic Chromatography (MEKC) is a modification of CE that incorporates surfactants (micelles) into the buffer solution. This allows for the separation of both ionic and neutral compounds based on their partitioning between the micelles and the surrounding aqueous buffer. For the analysis of six common cephalosporins, including cefaclor (B193732) and cefalexin, an MEKC method was developed using a 25 mM phosphate/25 mM borate (B1201080) mixed buffer (pH 6.8) containing 50 mM sodium dodecyl sulfate (SDS) as the surfactant. shd.org.rs This addition of an anionic surfactant increased the separation resolution, achieving a baseline separation in approximately 15 minutes. shd.org.rs

The performance of these electrophoretic methods is influenced by several key parameters, including the pH and concentration of the background electrolyte, applied voltage, and capillary temperature. researchgate.netshd.org.rs Optimization of these parameters is crucial for achieving high-resolution separations. For example, studies have shown that for many cephalosporins, a pH range of 6 to 10 is effective for detection and separation. researchgate.netnih.gov

Table 1: Comparison of Optimized Capillary Electrophoresis Methods for Cephalosporin Analysis

MethodAnalytes (Cephalosporins)Buffer SystempHVoltageSeparation Time
CZE researchgate.net8 Cephalosporins (e.g., Cefadroxil, Cefaclor)50 mM Sodium Tetraborate9.030 kV< 11 min
CZE researchgate.netnih.gov10 Cephalosporins (e.g., Cefalexin, Cefuroxime)25 mM Phosphate7.0+25 kV< 10 min
MEKC shd.org.rs6 Cephalosporins (e.g., Cefaclor, Ceftriaxone)25 mM Phosphate/Borate, 50 mM SDS6.825 kV~15 min

Integration of Analytical Methods with Fermentation Monitoring

The efficient industrial production of cephalosporin C by fermentation with the fungus Acremonium chrysogenum necessitates rigorous monitoring and control of the process. researchgate.netnih.gov Integrating advanced analytical methods is crucial for understanding the fermentation kinetics, identifying biosynthetic bottlenecks, and optimizing process performance for higher yields. researchgate.netresearchgate.net This involves both on-line and off-line monitoring of key parameters within the fermentation broth. nih.gov

A primary goal of fermentation monitoring is to track the concentrations of cephalosporin C and its biosynthetic precursors, such as penicillin N, deacetoxycephalosporin C (DAOC), and deacetylcephalosporin C (DAC). researchgate.net This information allows for a detailed view of the metabolic flux and helps in identifying rate-limiting steps in the production pathway. researchgate.net High-Performance Liquid Chromatography (HPLC) is a widely used technique for the off-line and on-line analysis of these compounds. researchgate.net A simple, isocratic, reversed-phase HPLC method can reliably determine cephalosporin C, its precursors, and other relevant metabolites like methionine. researchgate.netresearchgate.net

Beyond the product and its immediate precursors, a comprehensive monitoring strategy tracks a wide array of other parameters. These include:

Nutrient Levels: Glucose, reducing sugars, phosphate, ammonia, and methionine are critical for cell growth and product formation. nih.govresearchgate.net Their concentrations are often monitored to control feeding strategies in fed-batch fermentations. researchgate.net

Biomass and Growth: Cell concentration can be estimated by measuring the RNA content of the cells. nih.govresearchgate.net Morphological studies using image analysis can also predict the progressive production of cephalosporin C. nih.gov

Physicochemical Parameters: Dissolved oxygen and pH are critical process variables that directly impact fungal metabolism and antibiotic production. nih.gov These are typically monitored in real-time using on-line probes. researchgate.net

The integration of these analytical measurements with fermentation systems can take various forms. On-line systems, such as flow injection analysis (FIA) for glucose and automated HPLC systems, provide near real-time data that can be used for process control. researchgate.net For instance, an on-line HPLC system can monitor the concentrations of cephalosporin C and its precursors, providing valuable data for optimizing fed-batch operations. researchgate.net Off-line analysis of withdrawn samples provides more detailed information on a wider range of components, including intracellular metabolites and enzyme activities. nih.gov

More novel approaches are also being developed. Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectrometry, coupled with partial least-squares data treatment, has been shown to be a simple and rapid method for the quantitative determination of cephalosporin C in complex fermentation broths. researchgate.netcapes.gov.br Additionally, biosensor systems, such as those using immobilized Citrobacter freundii cells containing cephalosporinase, offer a highly specific method for measuring the total amount of cephalosporins in a sample. tandfonline.com

By combining data from these diverse analytical methods, a comprehensive model of the fermentation process can be constructed. nih.govnih.gov This integrated approach is indispensable for the rational optimization of cephalosporin C production, leading to improved productivity and final product concentrations. researchgate.net

Table 2: Key Parameters Monitored in Cephalosporin C Fermentation

CategoryParameterAnalytical Method(s)Monitoring Mode
Products & Precursors Cephalosporin C, Penicillin N, Deacetoxycephalosporin C, Deacetylcephalosporin CHPLC, Capillary Electrophoresis, ATR-FTIR, BiosensorsOn-line / Off-line
Nutrients Glucose, Methionine, Phosphate, Ammonia, Reducing SugarsFlow Injection Analysis (FIA), Auto-analysers, HPLCOn-line / Off-line
Biomass Cell Concentration, MorphologyRNA Content Analysis, Image AnalysisOff-line
Physicochemical pH, Dissolved OxygenProbes/SensorsOn-line

Regulation of Cephalosporin C Biosynthesis

Transcriptional and Translational Control Mechanisms

The regulation of cephalosporin (B10832234) C biosynthesis is primarily exerted at the transcriptional level. The genes responsible for the synthesis of this antibiotic, including pcbAB, pcbC, cefEF, and cefG, are subject to transcriptional control. schweizerbart.denih.gov Studies have shown that the expression of these genes is induced by certain compounds, such as methionine, which significantly enhances the transcription of the genes encoding key enzymes in the pathway. nih.gov Reactive oxygen species (ROS) have also been found to positively regulate the biosynthesis of cephalosporin C at the transcriptional level. nih.govresearchgate.net Down-regulation of the pcbAB gene, which encodes the δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase, is observed in fermentations with lower ROS content, while up-regulation occurs with higher ROS content. nih.govresearchgate.net

While transcriptional control is predominant, some investigations have explored the possibility of translational regulation. For instance, studies using specific antibodies against the pcbC gene product (isopenicillin N synthase) have shown that no additional regulation occurs at the translational level for this specific gene. schweizerbart.de Similarly, western analysis of the cefG gene product (acetyl-CoA:deacetylcephalosporin C acetyltransferase) indicated no regulation at the translational level. schweizerbart.de This suggests that for these specific genes, the amount of enzyme produced is directly related to the amount of mRNA transcribed.

The genes for cephalosporin C biosynthesis are organized into clusters. The "early" gene cluster, located on chromosome VII, includes pcbAB, pcbC, cefD1, and cefD2. The "late" gene cluster, on chromosome I, contains cefEF and cefG. mdpi.comisciii.es This clustering facilitates the coordinated regulation of the genes involved in the pathway.

Carbon Catabolite Repression

Carbon catabolite repression (CCR) is a significant regulatory mechanism affecting cephalosporin C production. In the presence of readily metabolizable carbon sources like glucose, the biosynthesis of cephalosporin C is repressed. nih.govjst.go.jp This repression is mediated by the transcription factor CRE1, which binds to specific sites in the promoter regions of the cephalosporin biosynthesis genes, particularly pcbC and cefEF, thereby inhibiting their transcription. ruhr-uni-bochum.deresearchgate.net

The effect of glucose on cephalosporin C biosynthesis is evident in the delay of antibiotic production until the glucose in the medium is largely consumed. nih.govjst.go.jp High concentrations of glucose not only decrease cephalosporin C synthesis but also stimulate fungal growth. nih.govjst.go.jp Interestingly, in high-producing strains of A. chrysogenum, the transcriptional regulation of the pcbC gene by glucose is often deregulated, suggesting that overcoming carbon catabolite repression is a key factor in strain improvement for enhanced antibiotic production. mdpi.comresearchgate.net However, the cefEF gene generally remains subject to glucose repression even in these improved strains. schweizerbart.deresearchgate.net

Resting cell studies have indicated that the effect of glucose is due to the repression of the enzymes that convert penicillin N into cephalosporin C, rather than inhibition of the enzymes' activity once they are formed. nih.govjst.go.jpjst.go.jp The pool sizes of precursor amino acids are not significantly affected by glucose. nih.govjst.go.jp

Regulatory FactorAffected GenesEffect on Biosynthesis
Glucose pcbC, cefEFRepression
CRE1 pcbC, cefEFRepression

Feedback Inhibition and Induction

Feedback inhibition plays a role in regulating the flux of precursors into the cephalosporin C pathway. The biosynthesis of L-α-aminoadipic acid (L-α-AAA), a key precursor, is subject to feedback inhibition by lysine (B10760008), an end product of a branched pathway. ruhr-uni-bochum.de Lysine has been shown to inhibit the activity of homocitrate synthase and α-aminoadipate reductase (α-AAR), thereby reducing the pool of L-α-AAA available for cephalosporin C synthesis. ruhr-uni-bochum.de

Conversely, the biosynthesis of cephalosporin C is strongly induced by methionine. nih.gov This induction occurs at the transcriptional level, with methionine enhancing the expression of key biosynthetic genes such as pcbAB, pcbC, and cefEF. nih.govjst.go.jp The stimulatory effect of methionine is not solely due to its role as a sulfur donor for the cephalosporin molecule. nih.gov The induction by methionine is a critical factor for achieving high yields of cephalosporin C. ruhr-uni-bochum.de

The table below summarizes the effects of key molecules on the regulation of the cephalosporin C biosynthetic pathway.

MoleculeType of RegulationTargetEffect
Lysine Feedback InhibitionHomocitrate synthase, α-aminoadipate reductaseReduces L-α-AAA pool
Methionine InductionpcbAB, pcbC, cefEF gene expressionStimulates biosynthesis
Threonine InhibitionAspartokinaseLimits lysine supply

Influence of Amino Acid Metabolism (e.g., Methionine, Lysine, Valine)

The metabolism of several amino acids is intricately linked to the regulation and biosynthesis of cephalosporin C.

Methionine: As previously mentioned, methionine is a potent inducer of cephalosporin C production. nih.gov It stimulates the synthesis of the antibiotic by upregulating the transcription of biosynthetic genes. mdpi.comscilit.com Methionine also serves as the primary sulfur donor for the cephalosporin C molecule. nih.gov The fungus preferentially utilizes the reverse transsulfuration pathway to generate L-cysteine from methionine for optimal cephalosporin C biosynthesis. ruhr-uni-bochum.de The addition of high levels of methionine, particularly the D-isomer, can lead to a two- to threefold increase in cephalosporin C titers. ruhr-uni-bochum.de

Lysine: L-lysine metabolism is a critical branch point. L-α-aminoadipic acid (L-α-AAA) is an intermediate in the L-lysine biosynthesis pathway and a direct precursor for cephalosporin C. ruhr-uni-bochum.de The enzyme α-aminoadipate reductase (α-AAR), encoded by the lys2 gene, competes with the ACV synthetase for their common substrate, L-α-AAA. ruhr-uni-bochum.de High cephalosporin-producing strains often exhibit lower α-AAR activity. ruhr-uni-bochum.de Lysine itself can inhibit cephalosporin C production through feedback inhibition of enzymes in its own biosynthetic pathway, thereby limiting the availability of L-α-AAA. ruhr-uni-bochum.denih.gov

Valine: L-valine is another essential precursor for the formation of the ACV tripeptide. High levels of L-valine can cause feedback inhibition of acetohydroxy acid synthase, the first enzyme in its own biosynthesis pathway, which could potentially limit its availability for cephalosporin C synthesis. ruhr-uni-bochum.de

The interplay between these amino acid metabolic pathways highlights the complex regulatory network governing the supply of precursors for cephalosporin C biosynthesis.

Amino AcidRole in BiosynthesisRegulatory Effect
Methionine Inducer, Sulfur donorUpregulates pcb and cef genes
Lysine Precursor pathway intermediate (L-α-AAA)Feedback inhibits L-α-AAA synthesis
Valine PrecursorFeedback inhibits its own synthesis

Morphological Differentiation and Biosynthesis Correlation

A strong correlation exists between the morphological differentiation of A. chrysogenum and its capacity for cephalosporin C production. The fungus exhibits different morphological forms during fermentation, including filamentous hyphae, swollen hyphal fragments (arthrospores), and conidia. longdom.orgcabidigitallibrary.org

High yields of cephalosporin C are often associated with the differentiation of hyphae into swollen, yeast-like fragments or arthrospores. longdom.orgcabidigitallibrary.orgplos.org This morphological transition, which can be induced by nutrient limitation or methionine supplementation, coincides with the peak rate of antibiotic synthesis. mdpi.comnih.govasm.org Conversely, the formation of conidia is generally not associated with cephalosporin C production. cabidigitallibrary.org

Studies have shown an inverse relationship between the growth rate of A. chrysogenum mutants and their ability to synthesize cephalosporin C; slower-growing mutants often produce more antibiotic. nih.gov The fragmentation of long hyphae into arthrospores is an active developmental process that appears to be a prerequisite for optimal production of cephalosporin C in industrial strains. asm.org This link between morphology and secondary metabolism suggests that cellular differentiation processes create a favorable physiological state for antibiotic biosynthesis.

Morphological FormCorrelation with Cephalosporin C Production
Filamentous Hyphae Lower production phase
Swollen Hyphal Fragments (Arthrospores) High production phase
Conidia Not associated with production

Role of Specific Transcription Factors and Regulatory Proteins

Several specific transcription factors and regulatory proteins have been identified that play crucial roles in controlling the expression of cephalosporin C biosynthesis genes.

CRE1: As discussed under carbon catabolite repression, CRE1 is a key repressor that binds to the promoters of pcbC and cefEF in the presence of glucose, inhibiting their transcription. ruhr-uni-bochum.deresearchgate.netruhr-uni-bochum.de

PACC: This pH-dependent transcription factor mediates gene expression in response to the ambient pH. ruhr-uni-bochum.deruhr-uni-bochum.de PACC binds to multiple sites in the promoter regions of cephalosporin C biosynthesis genes. researchgate.netruhr-uni-bochum.de The optimal pH for gene expression can differ between wild-type and high-producing strains, indicating that pH regulation has been altered during strain improvement. mdpi.com

CPCR1: This winged helix transcription factor, a member of the RFX family, binds to at least two sequences in the intergenic promoter region between the pcbAB and pcbC genes. mdpi.comasm.org Knockout of the cpcR1 gene affects the transcript levels of pcbC and reduces the production of the intermediate penicillin N, indicating its role as a regulator of cephalosporin C gene expression. asm.org

AcFKH1: This forkhead family transcription factor interacts with CPCR1. ruhr-uni-bochum.de AcFKH1 recognizes and binds to consensus sequences within the pcbAB-pcbC promoter region, suggesting its involvement in the regulatory network controlling cephalosporin C biosynthesis. mdpi.comruhr-uni-bochum.de

AcveA: A homolog of the Aspergillus nidulans velvet gene, AcveA has been shown to regulate both cephalosporin C biosynthesis and hyphal fragmentation in A. chrysogenum. asm.org Disruption of AcveA leads to decreased expression of cephalosporin C biosynthesis genes and altered hyphal morphology. asm.org

The combinatorial control exerted by these various transcription factors allows for the fine-tuning of cephalosporin C biosynthesis in response to a wide range of environmental and internal signals.

Transcription Factor/ProteinFunctionTarget Genes/Processes
CRE1 Carbon catabolite repressorpcbC, cefEF
PACC pH-dependent regulatorpcbC, cefEF promoters
CPCR1 Transcriptional regulatorpcbAB-pcbC promoter
AcFKH1 Interacts with CPCR1, transcriptional regulatorpcbAB-pcbC promoter
AcveA Global regulatorCephalosporin C biosynthesis, hyphal fragmentation

Future Directions in Cephalosporin C Research

Systems Biology and Computational Modeling of Biosynthesis

Systems biology utilizes the vast datasets generated by multi-omics to construct computational models that simulate the metabolic and regulatory networks of an organism. researchgate.net These models are powerful tools for predicting the outcomes of genetic modifications and for identifying the most critical control points in the CPC biosynthesis pathway. nih.gov

Kinetic models of CPC biosynthesis have been developed to theoretically analyze the production kinetics in Acremonium chrysogenum. researchgate.netnih.gov By inputting in-vitro kinetic data for the biosynthetic enzymes, these models can simulate the flux through the pathway over time. A key insight from this approach has been the identification of δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) synthetase as a primary rate-limiting enzyme in the process. researchgate.netnih.gov

Sensitivity analysis performed using these models predicts that while amplifying the gene for ACV synthetase would initially boost production, the pathway would soon become limited by another enzyme: deacetoxycephalosporin C synthase/hydroxylase (expandase/hydroxylase). nih.gov The models further predict that simultaneously amplifying both ACV synthetase and expandase/hydroxylase would lead to a more substantial and sustained increase in CPC production by preventing the accumulation of the intermediate, penicillin N. nih.gov These in silico findings provide a clear roadmap for targeted metabolic engineering efforts.

Table 2: Key Enzymes in Cephalosporin (B10832234) C Biosynthesis Identified by Modeling

Enzyme Gene Role in Pathway Finding from Computational Analysis
δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) Synthetase pcbAB Catalyzes the formation of the initial ACV tripeptide. Identified as a primary rate-limiting step. nih.gov
Isopenicillin N Synthase pcbC Cyclizes the ACV tripeptide to form isopenicillin N. Crucial for the formation of the β-lactam ring structure.
Deacetoxycephalosporin C Synthase/Hydroxylase (Expandase) cefEF Expands the five-membered ring of penicillin N to the six-membered ring of deacetoxycephalosporin C. Becomes rate-limiting after amplification of ACV synthetase. nih.gov
Deacetylcephalosporin C Synthase cefF Hydroxylates deacetoxycephalosporin C to form deacetylcephalosporin C. asm.org A key step for creating intermediates for semi-synthetic drugs. asm.org

Synthetic Biology for Novel Cephalosporin C Analogues

Synthetic biology combines principles of engineering, molecular biology, and chemistry to design and construct new biological parts, devices, and systems. In the context of cephalosporins, this field is being harnessed to create novel analogues with enhanced antimicrobial properties or the ability to overcome resistance mechanisms. researchgate.net

One major strategy involves modifying the core cephalosporin structure at various sites to generate new derivatives. mdpi.com Researchers have developed novel chemical methods, such as Michael-type addition reactions, to create spiro-cephalosporin compounds. mdpi.com This involves attaching spirocyclic moieties to the dihydrothiazine ring of the cephalosporin nucleus, introducing three-dimensional complexity that can enhance interactions with bacterial target proteins. mdpi.com

Another approach utilizes the Staudinger reaction to synthesize cephalosporin derivatives that bear an additional, separate azetidinone (β-lactam) ring. plos.org The resulting compounds have been shown to possess antibacterial activity, particularly against Gram-positive bacteria, with potencies similar to established third-generation cephalosporins like ceftriaxone. plos.org

Furthermore, enzymatic and metabolic engineering strategies are being used to produce key intermediates more efficiently. For example, the enzyme deacetylcephalosporin C synthase (DACS) from Streptomyces clavuligerus has been engineered through directed evolution to efficiently convert less expensive substrate analogues, like cephalosporin G, into valuable intermediates for semi-synthetic cephalosporins. asm.org This biocatalytic approach avoids harsh chemical steps and improves the sustainability of the manufacturing process. japsonline.commdpi.com

Table 3: Examples of Synthetic Approaches for Novel Cephalosporin Analogues

Synthetic Strategy Target Modification Resulting Compound Type Potential Advantage
Michael-type Addition Site 'c' of the dihydrothiazine ring Spiro-cephalosporins mdpi.com Enhanced 3D structure for improved protein binding
Staudinger [3+2] Cycloaddition Position 7 of the 7-ACA core Cephalosporin with a second β-lactam ring plos.org Novel mechanism of action or spectrum of activity

Integrated Bioprocess Development and Real-time Monitoring

Maximizing the yield of Cephalosporin C from an industrial fermentation process requires a tightly controlled environment. Integrated bioprocess development aims to combine advanced bioreactor design, real-time monitoring of physiological and metabolic parameters, and sophisticated control strategies to maintain optimal production conditions. nih.gov

Real-time monitoring is moving beyond simple measurements of pH and dissolved oxygen. Techniques like Fourier transform near-infrared (FT-NIR) spectroscopy are being implemented for the rapid, non-invasive monitoring of key components like sugars, cell mass, and even the CPC product itself within the bioreactor. semanticscholar.org Another powerful method is the real-time analysis of off-gas composition. Monitoring the carbon dioxide evolution rate (CER) can serve as an indirect measure of microbial growth and metabolic activity, allowing for the implementation of dynamic control strategies. semanticscholar.org

These real-time data streams feed into advanced control systems. For example, a "DO-stat" control strategy can be used to maintain the dissolved oxygen concentration at a set point by automatically adjusting the feed rate of nutrients, thereby preventing overflow metabolism and maximizing productivity. researchgate.net Computational Fluid Dynamics (CFD) is also used to investigate and optimize the physical environment within large-scale fermenters, ensuring homogenous mixing and efficient oxygen transfer, which are critical for the performance of filamentous fungi like A. chrysogenum. mdpi.comecust.edu.cn

The ultimate goal is an integrated, automated system where on-line sensors continuously feed data to a process model, which in turn adjusts process parameters (e.g., feeding rates, aeration) in real-time to optimize the fermentation trajectory for maximum CPC yield. nih.govmdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.